molecular formula C17H17N5O4S B2690483 methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034600-86-5

methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No. B2690483
CAS RN: 2034600-86-5
M. Wt: 387.41
InChI Key: OYNSPNGYAYZCPM-UHFFFAOYSA-N
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Description

The compound “methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate” is a complex organic molecule. It contains functional groups such as a pyrazine ring, a pyrazole ring, a sulfamoyl group, and a benzoate ester .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The orientation of these groups could significantly affect the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfamoyl group might participate in substitution reactions, and the pyrazine and pyrazole rings might undergo electrophilic substitution .

Scientific Research Applications

Supramolecular Structures

Researchers have explored the hydrogen-bonded supramolecular structures in compounds related to methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate. These studies have shown the formation of one, two, and three-dimensional structures through hydrogen bonding, which could be foundational for developing new materials with specialized properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Such materials could have applications in nanotechnology, drug delivery systems, and the creation of novel molecular devices.

Antimicrobial Activity

The compound and its derivatives have been examined for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Conductive Polymers for Sensing Applications

The synthesis of conductive aromatic polyamides incorporating the compound has been explored for their application in electrochemical sensing, specifically for detecting anticancer drugs like methotrexate. This research indicates the potential of these materials in biosensing and diagnostic applications, offering a pathway to sensitive and selective detection methods (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

Pharmaceutical Research

Several studies have focused on the synthesis of novel compounds containing the sulfonamido moiety, with promising antibacterial activity, indicating their potential as new antibacterial agents. This highlights the compound's relevance in pharmaceutical research aimed at combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Future Directions

The compound could potentially be investigated for various applications, depending on its properties. For instance, compounds with similar structures have been studied for their anti-tubercular activity .

properties

IUPAC Name

methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-26-17(23)13-2-4-14(5-3-13)27(24,25)20-9-11-22-10-6-15(21-22)16-12-18-7-8-19-16/h2-8,10,12,20H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNSPNGYAYZCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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